![molecular formula C14H21ClFNO B1473646 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride CAS No. 1004774-88-2](/img/structure/B1473646.png)
4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride
Overview
Description
4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride, also known as 4-FIPH, is an organic compound that is widely used in scientific research. It is a synthetic compound that has a wide range of applications, including drug design, pharmaceutical research, and biochemistry. 4-FIPH is a versatile compound that has been used in laboratory experiments to study biochemical and physiological effects.
Scientific Research Applications
4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride has a wide range of applications in scientific research. It has been used in drug design, pharmaceutical research, and biochemistry. It has also been used in laboratory experiments to study the biochemical and physiological effects of various drugs. Additionally, 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride can be used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride is not completely understood. It is believed to act as an agonist of the serotonin 5-HT2A receptor, which is a G-protein coupled receptor involved in the regulation of various physiological processes. Additionally, it is believed to interact with the dopamine D2 receptor, which is involved in the regulation of movement, cognition, and emotion.
Biochemical and Physiological Effects
4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has a wide range of applications in scientific research. The main limitation of using 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride in laboratory experiments is that its mechanism of action is not completely understood.
Future Directions
There are several potential future directions for 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride research. These include further research into its mechanism of action, its effects on other biochemical pathways, and its potential applications in drug design and pharmaceutical research. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic uses for the compound.
properties
IUPAC Name |
4-(2-fluoro-4-propan-2-yloxyphenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO.ClH/c1-10(2)17-12-3-4-13(14(15)9-12)11-5-7-16-8-6-11;/h3-4,9-11,16H,5-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLSPXGAYZCHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C2CCNCC2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.